(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid
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Overview
Description
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by its indole core structure, which is substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to generate oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
α-trifluoromethylstyrenes: These compounds are versatile synthetic intermediates used in organic synthesis.
5-trifluoromethyl isoxazoles: These compounds are synthesized via denitrogenative cyclization and have applications in organic chemistry.
Uniqueness
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its indole core structure combined with the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H7F3N2O3 |
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Molecular Weight |
260.17 g/mol |
IUPAC Name |
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-6-5(3-4)9(14,8(17)18)7(16)15-6/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
DKAAFDDOIWQHDC-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)[C@](C(=O)N2)(C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(C(=O)N2)(C(=O)O)N |
Origin of Product |
United States |
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